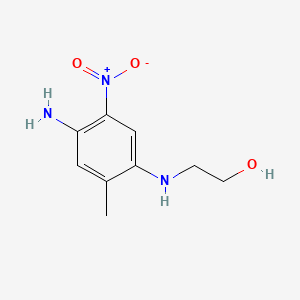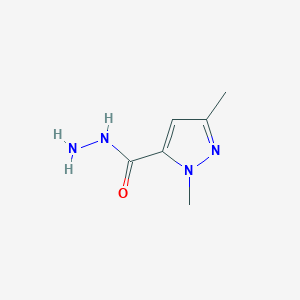
1,3-dimethyl-1H-pyrazole-5-carbohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-Dimethyl-1H-pyrazole-5-carbohydrazide is a chemical compound with the empirical formula C6H10N4O . It is a solid substance and is part of a collection of unique chemicals provided by Sigma-Aldrich to early discovery researchers .
Synthesis Analysis
The synthesis of pyrazole compounds, including 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, can be achieved through various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .Molecular Structure Analysis
The molecular structure of 1,3-dimethyl-1H-pyrazole-5-carbohydrazide consists of a five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms .Physical And Chemical Properties Analysis
1,3-Dimethyl-1H-pyrazole-5-carbohydrazide is a solid substance . It has a melting point of 151-153°C and a density of 1.36±0.1 g/cm3 .Scientific Research Applications
Medicinal Chemistry: Potential Therapeutic Agent Synthesis
1,3-Dimethyl-1H-pyrazole-5-carbohydrazide serves as a precursor in the synthesis of various therapeutic agents. Its structural framework is conducive to modifications that can lead to the development of novel drugs with potential activity against a range of diseases. For instance, derivatives of this compound have been explored for their anticancer properties, with some showing promising results in preliminary screenings .
Drug Discovery: Bioactive Molecule Development
In drug discovery, this compound’s versatility allows for the creation of libraries of bioactive molecules. These libraries can be screened against various biological targets to identify potential new drugs. The compound’s carbohydrazide group, in particular, is a key functional moiety that can interact with biological macromolecules, influencing pharmacokinetic and pharmacodynamic profiles .
Agrochemistry: Pesticide and Herbicide Formulation
The pyrazole ring present in 1,3-dimethyl-1H-pyrazole-5-carbohydrazide is a common motif in agrochemicals. It can be utilized to develop new pesticides and herbicides, offering potentially safer and more effective solutions for crop protection. Its structural adaptability allows for the optimization of interactions with specific biological targets in pests and weeds .
Coordination Chemistry: Ligand Synthesis for Metal Complexes
This compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes can have diverse applications, including catalysis, material science, and as models for biological systems. The nitrogen atoms in the pyrazole ring can coordinate to metal centers, leading to stable and functional complexes .
Organometallic Chemistry: Catalyst Design
In organometallic chemistry, 1,3-dimethyl-1H-pyrazole-5-carbohydrazide can be used to synthesize organometallic compounds that serve as catalysts in various chemical reactions. These catalysts can enhance reaction rates, selectivity, and yields, contributing to more efficient and sustainable chemical processes .
Analytical Chemistry: Chemical Sensor Development
The compound’s ability to form complexes with metals can be exploited in the development of chemical sensors. These sensors can detect the presence of specific ions or molecules, making them useful in environmental monitoring, medical diagnostics, and industrial process control .
Safety and Hazards
Future Directions
As for future directions, pyrazoles, including 1,3-dimethyl-1H-pyrazole-5-carbohydrazide, continue to be a focus of many techniques due to their frequent use as scaffolds in the synthesis of bioactive chemicals . This suggests that there may be ongoing and future research into the development of new synthetic techniques and biological activities related to pyrazole derivatives .
Mechanism of Action
Mode of Action
Pyrazole derivatives are known to exhibit a wide spectrum of biological properties . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrazole derivatives are known to interact with various biochemical pathways, but the specific pathways and downstream effects influenced by this compound require further investigation .
Result of Action
Given the diverse biological activities of pyrazole derivatives , it is plausible that this compound may have multiple effects at the molecular and cellular levels.
properties
IUPAC Name |
2,5-dimethylpyrazole-3-carbohydrazide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O/c1-4-3-5(6(11)8-7)10(2)9-4/h3H,7H2,1-2H3,(H,8,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNCYYXYBTYXWKZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)C(=O)NN)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400276 |
Source


|
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-dimethyl-1H-pyrazole-5-carbohydrazide | |
CAS RN |
89187-40-6 |
Source


|
| Record name | 1,3-Dimethyl-1H-pyrazole-5-carbohydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30400276 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[[2-(4-Bromophenoxy)-5-nitrophenyl]methylideneamino]thiourea](/img/structure/B1277842.png)
![1-[4-(Thiophen-2-yl)phenyl]ethan-1-one](/img/structure/B1277843.png)
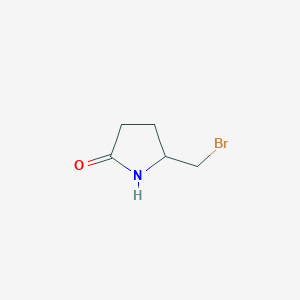
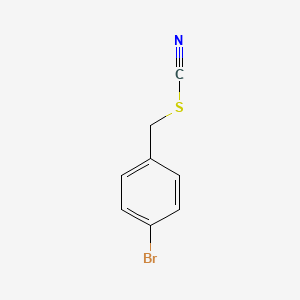
![2-Amino-1-(2,3-dihydrobenzo[1,4]dioxin-6-yl)ethanol](/img/structure/B1277852.png)
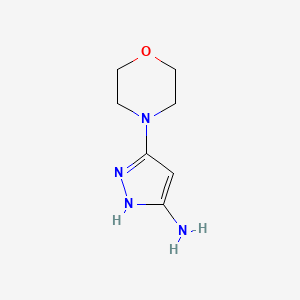
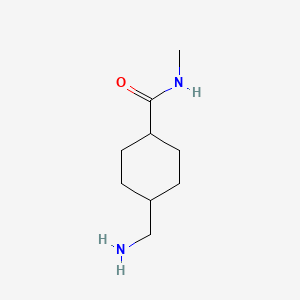


![3-Benzyl-6-oxa-3-azabicyclo[3.1.0]hexane](/img/structure/B1277865.png)
